molecular formula C45H73NO14 B190788 alpha-Chaconine CAS No. 20562-03-2

alpha-Chaconine

Cat. No. B190788
CAS RN: 20562-03-2
M. Wt: 852.1 g/mol
InChI Key: TYNQWWGVEGFKRU-UHFFFAOYSA-N
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Description

Alpha-Chaconine is a steroid saponin and a glycoalkaloid . It is a natural product found in Solanum tuberosum, Capsicum annuum, and other organisms . It is a natural toxicant produced in green potatoes and gives the potato a bitter taste .


Synthesis Analysis

The biosynthetic pathway of potato solanidanes diverged from that of spirosolanes due to evolution of a dioxygenase . A 2-oxoglutarate dependent dioxygenase, designated as DPS (Dioxygenase for Potato Solanidane synthesis), is a key enzyme for solanidane glycoalkaloid biosynthesis in potato . DPS catalyzes the ring-rearrangement from spirosolane to solanidane via C-16 hydroxylation .


Molecular Structure Analysis

The molecular formula of alpha-Chaconine is C45H73NO14 . Its molecular weight is 852.1 g/mol .


Chemical Reactions Analysis

Alpha-Chaconine and alpha-Solanine are reported to be degraded by acid hydrolysis or enzymatic hydrolysis .


Physical And Chemical Properties Analysis

The NMR data is consistent with its structure .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of alpha-Chaconine, focusing on unique applications:

Anticancer Potential

Alpha-Chaconine has been studied for its potential anticancer effects. Research has aimed to investigate its effect on estrogen receptor-positive endometrial cancer cell lines, suggesting a possible role in cancer treatment strategies .

Enzyme Activity

Studies have explored the activity of enzymes for their target substrate and alpha-Chaconine, evaluating their potential in various biochemical applications .

Food Safety

Alpha-Chaconine’s role in food safety has been examined, particularly its content in potatoes and the associated toxicological implications for human ingestion .

Apoptosis and Barrier Function

Research has indicated that alpha-Chaconine can affect cell proliferation, apoptosis rate, and mechanical barrier function of cells, which could have implications for understanding cellular mechanisms and developing therapeutic approaches .

Oxidative Stress Response

Alpha-Chaconine has been shown to influence oxidative stress response in cells, affecting the expression of genes related to tight junction proteins and oxidase activities. This could be relevant for studies on oxidative damage and protective cellular responses .

Glycoalkaloid Metabolism

The compound’s role in glycoalkaloid metabolism has been investigated, with studies characterizing specific degradation pathways and enzyme activities. This research could contribute to our understanding of plant biochemistry and potential applications in biotechnology .

Cytotoxicity Analysis

The cytotoxic effects of alpha-Chaconine and its hydrolysis products have been analyzed, providing insights into their activity against different cell types. This information could be valuable for toxicological assessments and drug development .

Safety And Hazards

Alpha-Chaconine is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is advised to avoid formation of dust and contact with skin and eyes . During handling, it is recommended to wear suitable personal protective equipment .

Future Directions

A multifunctional enzyme portfolio for alpha-Chaconine and alpha-Solanine degradation in the Phthorimaea operculella gut bacterium Glutamicibacter halophytocola S2 encoded in a trisaccharide utilization locus has been identified . This could facilitate understanding the detoxification mechanism of insect gut microbes and have broad application potential .

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73NO14/c1-19-7-10-28-20(2)31-29(46(28)17-19)16-27-25-9-8-23-15-24(11-13-44(23,5)26(25)12-14-45(27,31)6)57-43-40(60-42-37(53)35(51)33(49)22(4)56-42)38(54)39(30(18-47)58-43)59-41-36(52)34(50)32(48)21(3)55-41/h8,19-22,24-43,47-54H,7,9-18H2,1-6H3/t19-,20+,21-,22-,24-,25+,26-,27-,28+,29-,30+,31-,32-,33-,34+,35+,36+,37+,38-,39+,40+,41-,42-,43+,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNQWWGVEGFKRU-AJDPQWBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H73NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016601
Record name alpha-Chaconine
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Molecular Weight

852.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Chaconine

CAS RN

20562-03-2
Record name α-Chaconine
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Record name alpha-Chaconine
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Record name alpha-Chaconine
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Record name α-Chaconine
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Record name .ALPHA.-CHACONINE
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Q & A

Q1: What are the primary molecular targets of α-chaconine?

A1: α-Chaconine has been shown to interact with various cellular components. It inhibits the activity of both acetylcholinesterase [, ] and butyrylcholinesterase [, ], enzymes crucial for nerve signal transmission. Furthermore, α-chaconine appears to disrupt cell membrane integrity, potentially explaining its toxic effects on the gastrointestinal tract [].

Q2: How does α-chaconine affect cell signaling pathways?

A2: Research indicates that α-chaconine can modulate several key signaling pathways. It has been shown to inhibit the PI3K/Akt pathway [, , ], a central regulator of cell growth, survival, and metabolism. Additionally, α-chaconine can suppress the activity of NF-κB [, ], a transcription factor involved in inflammation and immune responses. It also influences the JNK pathway [, ] but does not seem to significantly affect ERK or p38 MAPK signaling [, ].

Q3: What are the downstream consequences of α-chaconine's effects on cell signaling?

A3: By targeting these pathways, α-chaconine can influence a range of cellular processes. For instance, its inhibitory effect on the PI3K/Akt pathway contributes to its ability to reduce tumor cell metastasis, as demonstrated in human lung adenocarcinoma cells []. Moreover, α-chaconine's suppression of MMP-2, a key enzyme in angiogenesis, is linked to the downregulation of the JNK and PI3K/Akt pathways and inhibition of NF-κB [].

Q4: What is the chemical structure of α-chaconine?

A4: α-Chaconine is a steroidal glycoalkaloid, meaning it consists of a steroidal aglycone (solanidine) attached to a trisaccharide sugar moiety. The exact structure and stereochemistry of the sugar linkages have been elucidated using techniques like tandem mass spectrometry [, ].

Q5: What are the molecular formula and weight of α-chaconine?

A5: The molecular formula of α-chaconine is C52H83NO19, and its molecular weight is 1029.2 g/mol.

Q6: What spectroscopic data are available for α-chaconine?

A6: Various spectroscopic methods have been employed to characterize α-chaconine, including mass spectrometry [, , ] and high-performance liquid chromatography [, , , ]. These techniques provide information about its molecular weight, fragmentation patterns, and chromatographic behavior.

Q7: How stable is α-chaconine under different conditions?

A7: α-Chaconine can undergo hydrolysis, particularly in acidic conditions, leading to the formation of its aglycone, solanidine, and various intermediate glycoalkaloids [, ]. The rate of hydrolysis is influenced by factors like temperature, pH, and the specific alcohol used as a solvent [].

Q8: What are potential strategies for improving the stability of α-chaconine?

A8: While specific formulation strategies haven't been extensively explored in the provided research, approaches like encapsulation or complexation with stabilizing agents could potentially enhance its stability.

Q9: What is the toxicity profile of α-chaconine?

A9: α-Chaconine exhibits toxicity at high doses, and its effects have been studied in various animal models [, , , , , ]. Symptoms of acute toxicity can include gastrointestinal distress, neurological effects, and even death [, ]. Notably, α-chaconine can cross the placental barrier and has shown teratogenic effects in animal studies [, , ].

Q10: What are the potential mechanisms underlying α-chaconine's toxicity?

A10: The toxic effects of α-chaconine are attributed to several mechanisms, including its ability to disrupt cell membranes, inhibit cholinesterase activity, and interfere with cellular signaling pathways [, , , , , , , ]. Its interaction with these cellular targets can lead to a cascade of events contributing to its toxicity.

Q11: What is known about the absorption, distribution, metabolism, and excretion of α-chaconine?

A11: Studies using radiolabeled α-chaconine in rats have shed light on its pharmacokinetic profile [, ]. These studies suggest that it is poorly absorbed from the gastrointestinal tract, primarily excreted in feces, and undergoes metabolism to produce metabolites, including its aglycone, solanidine [, ].

Q12: How does the structure of α-chaconine relate to its activity?

A12: The structure of α-chaconine, particularly the carbohydrate side chain, appears to influence its biological activity. For instance, the aglycone, solanidine, generally exhibits lower toxicity compared to the glycosylated forms [, ]. Studies on the hydrolysis of α-chaconine suggest that different glycoalkaloid intermediates might possess varying degrees of activity [, ].

Q13: What in vitro models have been used to study α-chaconine's effects?

A13: Researchers have utilized various in vitro models, including human cancer cell lines such as A549 lung adenocarcinoma cells [], HT29 colon cancer cells [], and HepG2 liver cancer cells [, ], to investigate the anticancer properties of α-chaconine. Additionally, bovine aortic endothelial cells (BAECs) have been employed to study its anti-angiogenic effects [].

Q14: What in vivo models have been used to study α-chaconine's effects?

A14: In vivo studies have been conducted in animal models like hamsters [, , , ], mice [, ], and rats [, , ] to understand the toxicity and potential therapeutic effects of α-chaconine. These studies provide insights into its absorption, distribution, metabolism, excretion, and effects on various organ systems.

Q15: What analytical methods are commonly used to detect and quantify α-chaconine?

A15: Various techniques have been employed for the analysis of α-chaconine. High-performance liquid chromatography (HPLC) is widely used for separation and quantification, often coupled with detectors like diode array detectors (DAD) [, , , ] or mass spectrometry (MS) []. Thin-layer chromatography (TLC) is another method used for separation and identification, often in conjunction with densitometry for quantification [].

Q16: How are analytical methods for α-chaconine validated?

A16: Validation of analytical methods for α-chaconine, as with any analytical method, involves assessing parameters like linearity, accuracy, precision, specificity, detection limit, and quantitation limit [, ]. These measures ensure the reliability and reproducibility of the analytical data.

Q17: What are the historical milestones in α-chaconine research?

A17: While the provided research spans several decades, a comprehensive historical overview isn't provided. Early studies focused on characterizing its toxicity and pharmacological effects []. Over time, research has delved into its molecular mechanisms, potential therapeutic applications, and analytical methods for detection and quantification.

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